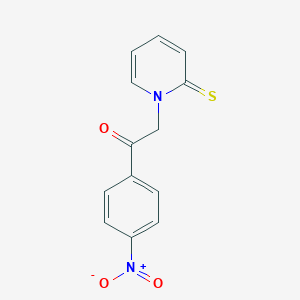

![molecular formula C9H10ClN3O2S B503516 ethyl N-{[(5-chloro-2-pyridinyl)amino]carbothioyl}carbamate CAS No. 78852-50-3](/img/structure/B503516.png)

ethyl N-{[(5-chloro-2-pyridinyl)amino]carbothioyl}carbamate

Übersicht

Beschreibung

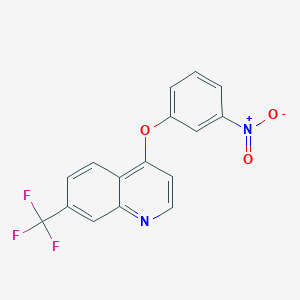

Ethyl N-{[(5-chloro-2-pyridinyl)amino]carbothioyl}carbamate is a chemical compound with the molecular formula C9H10ClN3O2S . It has a molecular weight of 259.7126 .

Molecular Structure Analysis

The molecular structure of ethyl N-{[(5-chloro-2-pyridinyl)amino]carbothioyl}carbamate consists of a pyridine ring substituted with a chlorine atom and an amino group. The amino group is further linked to a carbamothioyl group, which is in turn linked to an ethyl carbamate group .Wissenschaftliche Forschungsanwendungen

Toxicological Perspectives

Ethyl carbamate (EC) or urethane is a compound that occurs at low levels in many fermented foods and beverages, identified as genotoxic and carcinogenic across several species. It has been classified as a group 2A carcinogen, indicating it is "probably carcinogenic to humans" by the International Agency for Research on Cancer (IARC) in 2007. The presence of ethyl carbamate in foodstuffs, especially alcoholic beverages, poses a significant health risk due to its carcinogenic properties, and various methods have been developed to reduce its levels in food and drinks. Preventive methods include optimized practices in the food and beverage production chain and the abatement of ethyl carbamate precursors through enzymatic, physicochemical, or chemical methods tailored to the conditions of their production processes (Weber & Sharypov, 2009).

Analytical Approaches

The determination of ethyl carbamate in foods and beverages involves complex analytical techniques, including gas chromatography coupled to mass spectrometry (GC-MS or GC-MS-MS), high-performance liquid chromatography (HPLC), and semi-quantitative spectroscopic methods (infra-red). These methods are crucial for monitoring and managing the levels of ethyl carbamate in consumables to ensure public health safety (Zhao Gong-ling, 2009).

Carcinogenicity and Metabolism

Research on the carcinogenicity of ethyl carbamate reveals its metabolism involves sequential cytochrome P-450-catalyzed oxidation to vinyl carbamate and vinyl carbamate epoxide, which then interacts with DNA to form adducts leading to carcinogenesis. Understanding the interactions and metabolic pathways of ethyl carbamate, especially in the presence of ethanol, is essential for assessing its toxicological impact and developing strategies to mitigate its effects (Benson & Beland, 1997).

Environmental and Industrial Concerns

The environmental presence and degradation of ethyl tert-butyl ether (ETBE), a related compound, in soil and groundwater reflect broader concerns regarding the impact of carbamate compounds. Microorganisms capable of degrading ETBE, a gasoline ether oxygenate, through aerobic processes have been identified. This biodegradation is crucial for mitigating the environmental impact of ETBE and, by extension, related compounds like ethyl carbamate, highlighting the importance of understanding and managing the environmental fate of such chemicals (Thornton et al., 2020).

Eigenschaften

IUPAC Name |

ethyl N-[(5-chloropyridin-2-yl)carbamothioyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O2S/c1-2-15-9(14)13-8(16)12-7-4-3-6(10)5-11-7/h3-5H,2H2,1H3,(H2,11,12,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUDFDUAHBQUCKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=S)NC1=NC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl N-{[(5-chloro-2-pyridinyl)amino]carbothioyl}carbamate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-(trifluoromethyl)quinoline](/img/structure/B503434.png)

![2-[2-(7-Chloro-4-quinolinyl)carbohydrazonoyl]benzoic acid](/img/structure/B503437.png)

![5-chloro-1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-pyridinone](/img/structure/B503439.png)

![5-chloro-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B503440.png)

![2-({3-nitro-2-pyridinyl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B503442.png)

![3-nitro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine](/img/structure/B503443.png)

![3-[(4-Tert-butylbenzyl)sulfanyl]-6-chloropyridazine](/img/structure/B503454.png)

![2-{[(6-chloro-3-pyridazinyl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B503455.png)

![2-[(3,4-dichlorobenzyl)sulfanyl]-3-methyl-4(3H)-pyrimidinone](/img/structure/B503456.png)